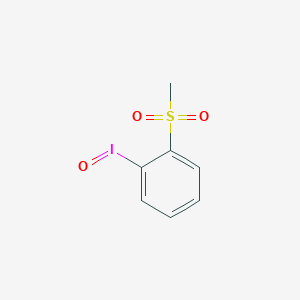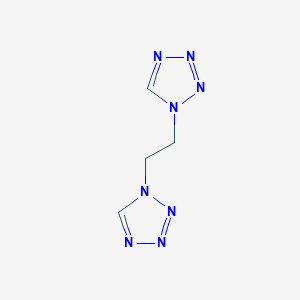
1,2-Di(1H-tetrazol-1-yl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(1H-tetrazol-1-yl)ethane is a compound that features two tetrazole rings connected by an ethane bridge. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of two tetrazole rings in this compound makes it a compound of interest in various fields, including materials science and energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(1H-tetrazol-1-yl)ethane can be synthesized using readily available starting materials. One common method involves the reaction of glyoxal with sodium azide to form the tetrazole rings. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1H-tetrazol-1-yl)ethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include dioximes, reduced tetrazole derivatives, and substituted tetrazole compounds. These products have applications in various fields, including energetic materials and pharmaceuticals .
Scientific Research Applications
1,2-Di(1H-tetrazol-1-yl)ethane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Di(1H-tetrazol-1-yl)ethane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with unique properties. The tetrazole rings can interact with molecular targets through hydrogen bonding, coordination with metal ions, and other interactions. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Di(1H-tetrazol-1-yl)ethane include:
1,2-Bis(1H-tetrazol-5-yl)ethane: Another compound with two tetrazole rings, but with different substitution patterns.
N,N-Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings connected by an amine group.
5,5’-Bis(tetrazolyl)hydrazine: A compound with two tetrazole rings connected by a hydrazine group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethane bridge connecting the tetrazole rings. This structure imparts distinct properties, such as high thermal stability and energetic performance, making it suitable for applications in high-energy-density materials .
Properties
Molecular Formula |
C4H6N8 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
1-[2-(tetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C4H6N8/c1(11-3-5-7-9-11)2-12-4-6-8-10-12/h3-4H,1-2H2 |
InChI Key |
RQMJADRWIKKLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
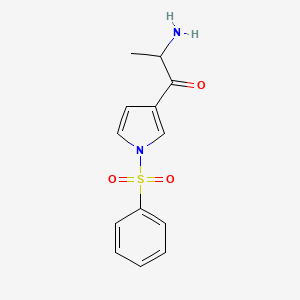
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
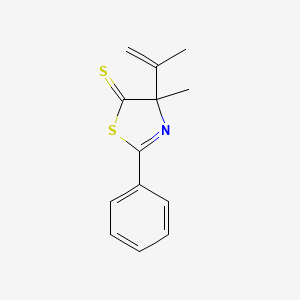

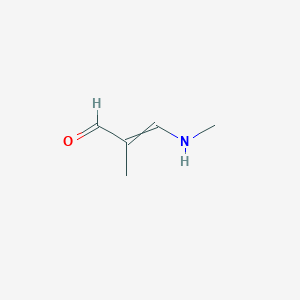
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
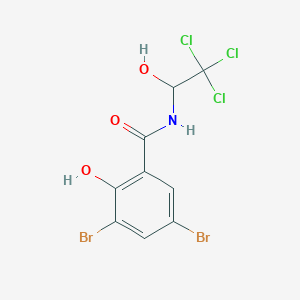
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
